molecular formula C8H4F2N2 B1657400 2,4-Difluoroquinazoline CAS No. 56595-10-9

2,4-Difluoroquinazoline

Cat. No.: B1657400
CAS No.: 56595-10-9
M. Wt: 166.13 g/mol
InChI Key: NTBWWUHBVFUMLG-UHFFFAOYSA-N
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Description

2,4-Difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoroquinazoline typically involves the reaction of 2-amino-4,5-difluorobenzoic acid with an amidation reagent, followed by cyclization and chlorination reactions. The process can be summarized as follows :

    Amidation Reaction: 2-amino-4,5-difluorobenzoic acid is mixed with an amidation reagent and a catalyst, and the reaction is carried out to form 2-amino-4,5-difluorobenzamide.

    Cyclization Reaction: The obtained 2-amino-4,5-difluorobenzamide undergoes cyclization in the presence of a cyclization reagent at high temperature to form 6,7-difluoro-3,4-dihydroquinazoline-4-one.

    Chlorination Reaction: The 6,7-difluoro-3,4-dihydroquinazoline-4-one is then chlorinated to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials is emphasized to ensure safety and environmental protection .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, this compound induces DNA strand breaks, leading to cell death .

Comparison with Similar Compounds

  • 2,4-Dichloroquinazoline
  • 6,7-Difluoroquinazoline
  • 2,4-Dichloro-6,7-difluoroquinazoline

Comparison: 2,4-Difluoroquinazoline is unique due to the presence of fluorine atoms at the 2 and 4 positions, which enhances its chemical stability and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

2,4-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWWUHBVFUMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205155
Record name Quinazoline, 2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56595-10-9
Record name Quinazoline, 2,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazoline, 2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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